molecular formula C9H18O3Si B048681 1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene CAS No. 61539-61-5

1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene

Cat. No. B048681
CAS RN: 61539-61-5
M. Wt: 202.32 g/mol
InChI Key: NNEOHWMKADOBOT-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene is a chemical compound with the molecular formula C9H18O3Si and a molecular weight of 202.32 . It has a wide variety of applications in synthetic chemistry . One example of its applications is its use as a reagent in the synthesis of Lasiodiplodin, a potent antileukemic macrolide .


Molecular Structure Analysis

The molecular structure of 1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene is represented by the canonical SMILES string: COC(=CC(=C)OSi(C)C)OC . This compound has a heavy atom count of 13, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 0 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene include a molecular weight of 202.32 and a molecular formula of C9H18O3Si . It has a topological polar surface area of 27.7Ų . The compound is canonicalized, and it has a rotatable bond count of 5 .

Scientific Research Applications

  • Preparation and Reactions with Benzaldehyde : The preparation of 1,1-bis(trimethylsiloxy)-1,3-butadiene and its reaction with benzaldehyde to produce β-substituted products with E configuration was demonstrated, highlighting its use in synthesizing specific organic compounds (Bellassoued, Ennigrou, & Gaudemar, 1988).

  • Copyrolysis Studies : A study on the copyrolysis of 1,1-dimethyl-1-silacyclobutane and acrolein at 600°C in the gas phase, which produces various organic compounds, reveals the compound's potential in high-temperature chemical reactions (Valkovich & Weber, 1975).

  • Synthesis of Unsaturated Aldehydes : The compound reacts with acetals in the presence of TiCl4 to produce δ-alkoxy-α,β-unsaturated aldehydes, showcasing its role in the synthesis of complex organic molecules (Mukaiyama & Ishida, 1975).

  • Cyclocondensation Reactions : It is used in cyclocondensation reactions with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, producing functionalized products with good regioselectivity, which is crucial in targeted organic synthesis (Bunescu et al., 2009).

  • Mechanistic Studies in Photochemical Reactions : The compound's role in Far-UV photochemical ring-opening and cleavage reactions was investigated, shedding light on its behavior under specific light conditions (Steinmetz, Udayakumar, & Gordon, 1989).

  • Annulation Reactions : Demonstrated its use in [3+n] annulation reactions with 1,4- and 1,5-dielectrophiles, useful for synthesizing seven- and eight-membered rings in organic chemistry (Molander & AndrewsSteven, 1989).

  • Diels-Alder Reactions : Its application in Diels-Alder reactions with dimethyl acetylenedicarboxylate to produce dimethyl hydroxy-substituted phthalates showcases its utility in cycloaddition reactions (Yamamoto, Suzuki, & Tsuji, 1978).

  • Polymerization Studies : The free-radical polymerization of 2-silyl-substituted 1,3-butadienes, including 1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene, shows its potential in polymer chemistry, producing polymers with unique microstructures (Takenaka, Hirao, & Nakahama, 1992).

properties

IUPAC Name

4,4-dimethoxybuta-1,3-dien-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3Si/c1-8(12-13(4,5)6)7-9(10-2)11-3/h7H,1H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEOHWMKADOBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC(=C)O[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452578
Record name [(4,4-Dimethoxybuta-1,3-dien-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene

CAS RN

61539-61-5
Record name [(4,4-Dimethoxybuta-1,3-dien-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Uchiyama, Y Kimura, A Ohta - Tetrahedron Letters, 2000 - Elsevier
The first total syntheses of (±)-arthrinone, (±)-1-dehydroxyarthrinone, and (±)-3a,9a-deoxy-3a-hydroxy-1-dehydroxyarthrinone, antifungal metabolites from the coprophilous fungus …
Number of citations: 35 www.sciencedirect.com
JM Kuhns - 2020 - search.proquest.com
The 3-oxo-δ-lactone ring system, which is present in several biologically active compounds, can be synthesized in several different ways including;(1) trapping a preformed dianion with …
Number of citations: 0 search.proquest.com
JO Baeg - 1995 - ruor.uottawa.ca
A study has been made of cycloaddition reactions of 3- and 4-membered ring nitrogen-containing heterocycles with heterocumulenes in the presence of Pd(II) catalyst. Bis(benzonitrile)…
Number of citations: 2 ruor.uottawa.ca

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